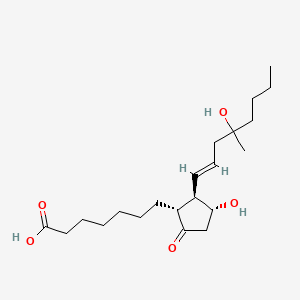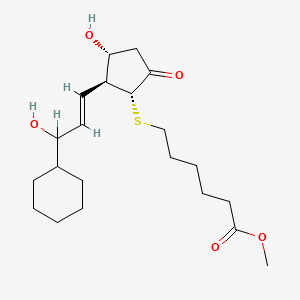
OBrO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxidobromine, also known as bromine dioxide, is a chemical compound composed of bromine and oxygen with the formula BrO₂. It forms unstable yellow to yellow-orange crystals and was first isolated by R. Schwarz and M. Schmeißer in 1937 . This compound is hypothesized to play a significant role in the atmospheric reaction of bromine with ozone .
Preparation Methods
Dioxidobromine can be synthesized through several methods:
Electric Current Method: Passing an electric current through a mixture of bromine and oxygen gases at low temperature and pressure.
Ozone Treatment Method: Treating bromine gas with ozone in trichlorofluoromethane at -50°C.
Chemical Reactions Analysis
Dioxidobromine undergoes various chemical reactions:
Scientific Research Applications
Dioxidobromine has several scientific research applications:
Mechanism of Action
The mechanism of action of dioxidobromine involves its strong oxidizing properties. Bromine dioxide is able to release oxygen free radicals from water in mucous membranes, leading to tissue damage. Additionally, the formation of hydrobromic and bromic acids results in secondary irritation .
Comparison with Similar Compounds
Dioxidobromine is similar to other halogen oxides such as chlorine dioxide and iodine dioxide. it is unique due to its specific reactivity and role in atmospheric chemistry . Similar compounds include:
- Chlorine Dioxide (ClO₂)
- Iodine Dioxide (IO₂)
- Bromine Monoxide (BrO)
- Bromine Trifluoride (BrF₃)
- Bromine Pentafluoride (BrF₅) .
Properties
Molecular Formula |
BrO2 |
|---|---|
Molecular Weight |
111.9 g/mol |
InChI |
InChI=1S/BrO2/c2-1-3 |
InChI Key |
SISAYUDTHCIGLM-UHFFFAOYSA-N |
SMILES |
O=Br[O] |
Canonical SMILES |
O=Br[O] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(Z)-6-[(1R,2R,5R)-2-[(4-phenylphenyl)methoxy]-5-piperidin-1-ylcyclopentyl]hex-4-enoic acid](/img/structure/B1233411.png)
![methyl 5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1233412.png)

![[(2R)-2-[[(Z)-heptadec-10-enyl]carbamoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233414.png)
